molecular formula C8H8FNO2 B1425598 6-Ethoxy-5-fluoronicotinaldehyde CAS No. 886372-69-6

6-Ethoxy-5-fluoronicotinaldehyde

Cat. No. B1425598
M. Wt: 169.15 g/mol
InChI Key: VAKKZABHJLZCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-5-fluoronicotinaldehyde is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-5-fluoronicotinaldehyde consists of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure visualization was not found in the search results.


Physical And Chemical Properties Analysis

6-Ethoxy-5-fluoronicotinaldehyde has a molecular weight of 169.15 . The boiling point and other physical properties were not specified in the search results.

Scientific Research Applications

Radiosynthesis and Imaging Applications

One notable application is in the field of radiopharmaceuticals, where fluorinated aldehydes serve as prosthetic groups for PET imaging. A study by Glaser et al. (2008) explored the use of fluorinated aldehyde-containing prosthetic groups, including those structurally similar to 6-Ethoxy-5-fluoronicotinaldehyde, for conjugation with peptides for receptor imaging in PET. The research demonstrated that the chemical nature of prosthetic groups can significantly influence the biodistribution and excretion patterns of radiotracers, providing insights into tailoring imaging agents for specific diagnostic purposes (Glaser et al., 2008).

Synthesis of Novel Compounds

Another application is in synthetic chemistry, where fluorogenic aldehydes are used to monitor the progress of reactions. Guo and Tanaka (2009) developed a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions, showcasing the utility of such compounds in facilitating reaction optimization and catalyst screening. This study exemplifies how modifications to the aldehyde group can yield significant fluorescence changes, useful in analytical chemistry (Guo & Tanaka, 2009).

Fluorescent Probes for Biological Studies

Furthermore, novel fluorescent probes based on aldehyde functionalities offer promising tools for biological studies. A research work by Liu and Yang (2018) on a chromone-derived Schiff-base demonstrated its application as a fluorescent sensor for Al(III) detection, illustrating the potential of such compounds in environmental and biological monitoring. The sensor showed high selectivity and sensitivity towards Al(III), with implications for studying metal ion dynamics in biological systems (Liu & Yang, 2018).

Safety And Hazards

6-Ethoxy-5-fluoronicotinaldehyde is classified as a warning signal word. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping the container tightly closed .

Future Directions

The future directions of 6-Ethoxy-5-fluoronicotinaldehyde are not specified in the search results. As it is used for research and development purposes , its future directions would depend on the outcomes of the research it is involved in.

properties

IUPAC Name

6-ethoxy-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKKZABHJLZCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716887
Record name 6-Ethoxy-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-5-fluoronicotinaldehyde

CAS RN

886372-69-6
Record name 6-Ethoxy-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-5-fluoronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-5-fluoronicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Ethoxy-5-fluoronicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Ethoxy-5-fluoronicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Ethoxy-5-fluoronicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Ethoxy-5-fluoronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.